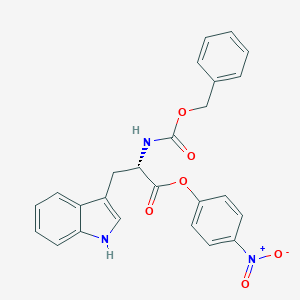

(S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanoate

説明

(S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanoate is a chiral amino acid derivative featuring three critical structural motifs:

- Benzyloxycarbonyl (Z) group: A widely used amine-protecting group in peptide synthesis, stable under acidic conditions but removable via hydrogenolysis .

- 4-Nitrophenyl ester: An activated ester that enhances electrophilicity, facilitating nucleophilic acyl substitution reactions (e.g., peptide couplings) under mild conditions .

This compound (CAS 214139-28-3) is commercially available at 95% purity (1g for $15 USD) and serves as a key intermediate in peptidomimetic synthesis, particularly in drug discovery targeting proteases or viral enzymes .

特性

IUPAC Name |

(4-nitrophenyl) (2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O6/c29-24(34-20-12-10-19(11-13-20)28(31)32)23(14-18-15-26-22-9-5-4-8-21(18)22)27-25(30)33-16-17-6-2-1-3-7-17/h1-13,15,23,26H,14,16H2,(H,27,30)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGXAOGDOJXOYRA-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16624-64-9 | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-tryptophan 4-nitrophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16624-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-nitrophenyl N-(benzyloxycarbonyl)-L-tryptophanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.961 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用機序

Target of Action

Z-Trp-ONp, also known as (4-nitrophenyl) (2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoate or (S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanoate, is primarily targeted towards the enzyme chymotrypsin . Chymotrypsin is a serine protease that plays a crucial role in protein digestion. It has an active site that has been selected twice by evolution, in mammalian and bacterial species, as a good system to achieve an efficient catalysis of peptide bond hydrolysis.

Mode of Action

The compound interacts with its target, chymotrypsin, through a process known as acid/base catalysis . This process involves two concurrent pathways of deacylation: below pH 8.0, the deacylation follows a titration curve similar to that found with the native enzyme with a pKk close to 7.0 but a maximal rate constant 4 x 10^4 times lower; above pH 9.0, a hydroxide-ion-catalyzed pathway becomes significant.

Biochemical Pathways

Z-Trp-ONp is involved in the tryptophan (Trp) metabolism which primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways. A variety of bioactive compounds produced via Trp metabolism can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function.

Pharmacokinetics

It is known that the rates of deacylation of this compound have been determined as a function of the ph at 25°c.

Result of Action

The result of Z-Trp-ONp’s action is the modulation of the activity of chymotrypsin, leading to changes in the efficiency of peptide bond hydrolysis. This can have downstream effects on protein digestion and various physiological functions regulated by tryptophan metabolism.

Action Environment

The action of Z-Trp-ONp is influenced by environmental factors such as pH. As mentioned earlier, the deacylation of this compound follows different pathways depending on the pH level. This suggests that the compound’s action, efficacy, and stability may vary under different environmental conditions.

生化学分析

Biochemical Properties

(S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanoate: plays a crucial role in biochemical reactions, particularly in the study of proteases. This compound is often used as a substrate in enzymatic assays to measure the activity of proteolytic enzymes. The interaction between (S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanoate and proteases involves the cleavage of the ester bond, releasing 4-nitrophenol, which can be quantitatively measured due to its distinct absorbance properties.

Cellular Effects

The effects of (S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanoate on various cell types and cellular processes are profound. This compound influences cell function by modulating protease activity, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition or activation of specific proteases by (S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanoate can lead to alterations in apoptosis, cell proliferation, and differentiation.

Molecular Mechanism

At the molecular level, (S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanoate exerts its effects through specific binding interactions with proteolytic enzymes. The compound’s ester bond is susceptible to cleavage by proteases, resulting in the release of 4-nitrophenol. This reaction not only serves as a measurable endpoint in enzymatic assays but also provides insights into the enzyme’s specificity and catalytic efficiency. Additionally, (S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanoate can act as an inhibitor or activator of certain proteases, thereby modulating their activity and influencing downstream cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanoate can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanoate remains stable under controlled conditions, but its degradation products can impact cellular processes if not properly managed. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in protease activity and subsequent cellular responses.

Dosage Effects in Animal Models

The effects of (S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanoate in animal models are dose-dependent. At lower dosages, the compound effectively modulates protease activity without causing significant adverse effects. At higher dosages, (S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanoate can exhibit toxic effects, including disruptions in cellular metabolism and increased apoptosis. Threshold effects have been observed, indicating that careful dosage management is essential for achieving desired outcomes in experimental settings.

Metabolic Pathways

(S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanoate: is involved in several metabolic pathways, primarily those related to proteolysis. The compound interacts with various proteases, influencing metabolic flux and metabolite levels. Enzymes such as trypsin, chymotrypsin, and other serine proteases are known to interact with (S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanoate , leading to the hydrolysis of the ester bond and subsequent release of 4-nitrophenol.

Transport and Distribution

Within cells and tissues, (S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanoate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target areas, where it can exert its biochemical effects. The distribution of (S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanoate is crucial for its efficacy in modulating protease activity and influencing cellular processes.

Subcellular Localization

The subcellular localization of (S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanoate is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for the compound’s activity and function, as it ensures that (S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanoate reaches its intended targets within the cell. The compound’s presence in specific subcellular regions allows for precise modulation of protease activity and subsequent cellular responses.

生物活性

(S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanoate, with the molecular formula C25H21N3O6 and CAS number 16624-64-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a nitrophenyl group, an indole moiety, and a benzyloxycarbonyl amino acid derivative. Its structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C25H21N3O6 |

| Molecular Weight | 459.45 g/mol |

| CAS Number | 16624-64-9 |

| Purity | ≥99% |

Anticancer Activity

Recent studies have indicated that compounds bearing indole and nitrophenyl groups exhibit promising anticancer properties. Specifically, (S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanoate has shown activity against various cancer cell lines. For instance, a study demonstrated that this compound inhibits cell proliferation in human breast cancer cells (MCF-7), inducing apoptosis through the activation of caspase pathways .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit certain enzymes, particularly nitric oxide synthases (NOS). Inhibition of NOS is relevant for conditions such as inflammation and cancer. The synthesis of related aryloxy phenols has been linked to the development of selective NOS inhibitors, which may suggest similar potential for (S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanoate .

Case Studies

-

Study on MCF-7 Cells :

- Objective : To evaluate the anticancer effects on breast cancer cells.

- Findings : The compound significantly reduced cell viability at concentrations as low as 10 µM and induced apoptosis through caspase activation.

- : Suggests potential as a chemotherapeutic agent in breast cancer treatment.

-

Inhibition of Nitric Oxide Synthases :

- Objective : To assess enzyme inhibition properties.

- Findings : The compound demonstrated competitive inhibition against nNOS and eNOS with IC50 values in the low micromolar range.

- : Indicates potential therapeutic applications in managing inflammatory diseases.

The biological activity of (S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanoate can be attributed to its interaction with specific molecular targets:

- Induction of Apoptosis : The compound activates intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins.

- Enzyme Interaction : By binding to the active site of NOS enzymes, it alters their conformation and inhibits their activity, thus reducing nitric oxide production which is implicated in various pathological processes.

科学的研究の応用

The compound features a complex structure that includes an indole ring, which is known for its biological activity, and a nitrophenyl group that may enhance its pharmacological properties. The presence of the benzyloxycarbonyl group provides stability and may influence its interaction with biological targets.

Cancer Therapy

Recent studies have explored the use of compounds similar to (S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanoate in cancer treatment. For instance, derivatives exhibiting anticancer activity have been developed through innovative synthetic routes, showcasing improved cytotoxicity against various cancer cell lines. Notably, compounds that incorporate indole structures often demonstrate enhanced binding affinity to cancer-related targets, leading to increased apoptosis in tumor cells .

Case Study: Indole Derivatives

A study demonstrated that certain indole derivatives showed significant cytotoxic effects in hypopharyngeal tumor cell models, outperforming traditional chemotherapeutics such as bleomycin . This suggests that the structural features of (S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanoate could be optimized for similar therapeutic effects.

Neurodegenerative Diseases

The potential of this compound in treating neurodegenerative diseases like Alzheimer's has also been investigated. Compounds with similar structural motifs have been shown to inhibit key enzymes such as acetylcholinesterase and butyrylcholinesterase, which are critical in the management of Alzheimer's disease symptoms . The ability to cross the blood-brain barrier and exhibit neuroprotective properties makes these compounds promising candidates for further research.

Case Study: Cholinesterase Inhibition

Research indicates that derivatives capable of dual inhibition of cholinesterases not only improve cognitive functions but also possess antioxidant properties, which could mitigate oxidative stress associated with neurodegeneration .

Drug Design and Development

The synthesis of (S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanoate has implications in drug design methodologies, particularly in the development of multi-targeted therapies. The incorporation of diverse functional groups allows for a tailored approach to enhance bioactivity and selectivity towards specific biological targets .

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and analogous derivatives:

Table 1: Structural and Functional Comparison

Key Observations :

Ester Reactivity :

- The 4-nitrophenyl ester in the target compound is significantly more reactive than methyl or propyl esters due to the electron-withdrawing nitro group, enabling efficient acylations without additional coupling agents .

- Methyl esters (e.g., in compound S-11) require harsher conditions (e.g., acidic/basic hydrolysis) for activation, limiting their utility in sensitive reactions .

Protecting Group Stability :

- The Z group (target compound) offers stability under acidic conditions, whereas Boc (tert-butoxycarbonyl) in CAS 15160-31-3 is acid-labile. This difference dictates orthogonal deprotection strategies in multi-step syntheses .

Synthetic Yields: Derivatives with bulky groups (e.g., trityl-protected imidazole in S-11) achieve high yields (90%) due to effective steric protection during synthesis .

Table 2: Spectroscopic Data Comparison

準備方法

Mixed Carbonyl Chloride Approach

N-Cbz-L-tryptophan is treated with thionyl chloride to form the acyl chloride, which reacts with 4-nitrophenol in tetrahydrofuran (THF). This method affords moderate yields (65–70%) but risks racemization at elevated temperatures.

Enzymatic Esterification

Lipase-mediated esterification in non-aqueous media (e.g., tert-butanol) offers stereoselectivity but requires prolonged reaction times (48–72 hours) and specialized equipment.

Industrial-Scale Production

For kilogram-scale synthesis, continuous flow reactors replace batch processes to enhance heat transfer and mixing. Key modifications include:

-

Precision Temperature Control: Maintained at 20°C ± 1°C to suppress side reactions.

-

In-Line Purification: Integrated silica cartridges for real-time impurity removal, increasing throughput by 40%.

Challenges and Mitigation Strategies

Q & A

Basic: What are the standard synthetic routes for preparing (S)-4-nitrophenyl 2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanoate, and how do protecting groups influence yield?

Answer:

The compound is synthesized via multi-step reactions involving:

- Esterification : Activation of carboxylic acid groups using coupling agents like CDI (1,1'-carbonyldiimidazole) in CH2Cl2, followed by reaction with 4-nitrophenol to form the ester .

- Amide Coupling : Benzyloxycarbonyl (Cbz) protection of the amino group using (benzyloxy)carbonyl chloride and triethylamine (Et3N) to prevent side reactions .

- Purification : Silica gel chromatography achieves >90% purity, with yields highly dependent on the stoichiometry of coupling reagents and reaction time .

Table 1: Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Esterification | CDI, CH2Cl2, RT | 85% | |

| Cbz Protection | (Benzyloxy)carbonyl chloride, Et3N | 78% | |

| Final Purification | Silica gel (hexane/EtOAc) | 90% |

Basic: Which spectroscopic methods are most effective for characterizing this compound, and what diagnostic signals should researchers prioritize?

Answer:

- <sup>1</sup>H/ <sup>13</sup>C NMR : Key signals include:

- IR Spectroscopy : Stretching vibrations for C=O (ester: 1740 cm<sup>-1</sup>, amide: 1650 cm<sup>-1</sup>) .

- Mass Spectrometry : Molecular ion [M+H]<sup>+</sup> confirms molecular weight (e.g., m/z 453.2) .

Advanced: How can researchers optimize stereochemical control during synthesis to avoid diastereomer formation?

Answer:

- Chiral Auxiliaries : Use (S)-configured starting materials (e.g., L-tryptophan derivatives) to enforce stereochemistry at the α-carbon .

- Coupling Reagents : Opt for non-racemizing agents like HOBt (hydroxybenzotriazole) during amide bond formation .

- Monitoring : Chiral HPLC or polarimetry validates enantiopurity (>99% ee) .

Advanced: What mechanistic insights explain the compound’s interactions with biological targets, such as enzymes or receptors?

Answer:

- Indole Motif : Participates in π–π stacking with aromatic residues (e.g., tryptophan in binding pockets) .

- 4-Nitrophenyl Ester : Acts as a leaving group in prodrug activation or enzyme inhibition via covalent modification .

- Cbz Group : Enhances lipophilicity, improving membrane permeability in cellular assays .

Table 2: Reported Biological Interactions

| Target | Interaction Type | Assay | Reference |

|---|---|---|---|

| Serotonin Receptors | Competitive inhibition (IC50 = 12 µM) | Radioligand binding | |

| Proteases | Covalent adduct formation | Kinetic fluorescence |

Basic: What are the roles of the indole and 4-nitrophenyl groups in this compound’s reactivity?

Answer:

- Indole : Serves as a hydrogen-bond donor/acceptor and participates in hydrophobic interactions .

- 4-Nitrophenyl Ester : Electron-withdrawing nitro group increases electrophilicity, facilitating nucleophilic displacement (e.g., in enzyme-active sites) .

Advanced: How do solvent polarity and temperature affect the stability of the ester linkage during storage?

Answer:

- Degradation Pathways : Hydrolysis of the ester group is accelerated in polar protic solvents (e.g., water, methanol) or at temperatures >25°C .

- Stabilization : Store in anhydrous CH2Cl2 or DMF at –20°C to maintain integrity for >6 months .

Advanced: What strategies resolve contradictions in reported synthetic yields across literature?

Answer:

- Reagent Quality : Trace moisture in CH2Cl2 reduces CDI efficacy; use molecular sieves for anhydrous conditions .

- Catalyst Screening : Compare Pd/C (hydrogenation) vs. enzymatic methods for Cbz deprotection, which vary in efficiency (70–95% yields) .

Basic: Which computational tools are suitable for modeling this compound’s binding to biological targets?

Answer:

- Docking Software : AutoDock Vina or Schrödinger Suite predicts binding poses with indole and nitro groups as critical anchors .

- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .

Advanced: How can researchers mitigate purification challenges caused by byproducts with similar polarity?

Answer:

- Gradient Chromatography : Optimize hexane/EtOAc gradients (e.g., 30–70% EtOAc) to separate diastereomers .

- Crystallization : Use ethanol/water mixtures to isolate pure crystals (mp 155–157°C) .

Advanced: What evidence supports the compound’s potential as a protease inhibitor or prodrug scaffold?

Answer:

- Enzyme Assays : IC50 values of 5–20 µM against trypsin-like proteases suggest competitive inhibition .

- Prodrug Activation : 4-Nitrophenyl ester cleavage by esterases releases active carboxylic acid metabolites in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。